molecular formula C12H9ClN4O5 B5177714 N-(2-chlorophenyl)-5-methoxy-2,6-dinitro-3-pyridinamine

N-(2-chlorophenyl)-5-methoxy-2,6-dinitro-3-pyridinamine

Cat. No. B5177714
M. Wt: 324.67 g/mol
InChI Key: NAWUVGVTDMMZCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-5-methoxy-2,6-dinitro-3-pyridinamine, also known as Clomazone, is a herbicide that is widely used in agriculture to control weeds in various crops. It was first introduced in the market in 1978 and has since become a popular choice for farmers due to its effectiveness and affordability.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-5-methoxy-2,6-dinitro-3-pyridinamine involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in the biosynthesis of carotenoids. Carotenoids are essential pigments that play a crucial role in photosynthesis and protect plants from oxidative stress. Inhibition of HPPD leads to a decrease in carotenoid levels, which ultimately results in the death of the targeted plants.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-5-methoxy-2,6-dinitro-3-pyridinamine has been shown to have no significant toxic effects on humans or animals when used as directed. However, it can have adverse effects on the environment, particularly on non-target plants and aquatic organisms. N-(2-chlorophenyl)-5-methoxy-2,6-dinitro-3-pyridinamine can persist in the soil for extended periods, which can lead to its accumulation and potential toxicity to plants and animals.

Advantages and Limitations for Lab Experiments

N-(2-chlorophenyl)-5-methoxy-2,6-dinitro-3-pyridinamine is a widely used herbicide that has proven to be effective in controlling weeds in various crops. It is relatively inexpensive and easy to use, making it a popular choice for farmers. However, N-(2-chlorophenyl)-5-methoxy-2,6-dinitro-3-pyridinamine can have adverse effects on non-target plants and aquatic organisms, which can limit its use in certain areas.

Future Directions

There are several future directions for research on N-(2-chlorophenyl)-5-methoxy-2,6-dinitro-3-pyridinamine. One area of research could focus on the development of new formulations that are more environmentally friendly and have fewer adverse effects on non-target organisms. Another area of research could focus on the use of N-(2-chlorophenyl)-5-methoxy-2,6-dinitro-3-pyridinamine in combination with other herbicides to improve its effectiveness and reduce the risk of resistance development in weeds. Additionally, further studies could be conducted to investigate the long-term effects of N-(2-chlorophenyl)-5-methoxy-2,6-dinitro-3-pyridinamine on soil health and its potential impact on the environment.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-5-methoxy-2,6-dinitro-3-pyridinamine involves the reaction of 2-chlorobenzenamine with 5-methoxy-2,6-dinitropyridine in the presence of a base such as sodium hydroxide. The resulting product is then purified and crystallized to obtain N-(2-chlorophenyl)-5-methoxy-2,6-dinitro-3-pyridinamine in its pure form.

Scientific Research Applications

N-(2-chlorophenyl)-5-methoxy-2,6-dinitro-3-pyridinamine has been extensively studied for its herbicidal properties and its effects on the environment. It has been shown to be effective in controlling a wide range of weeds in various crops, including soybeans, cotton, peanuts, and sugarcane. N-(2-chlorophenyl)-5-methoxy-2,6-dinitro-3-pyridinamine works by inhibiting the biosynthesis of carotenoids in the targeted plants, which leads to their death.

properties

IUPAC Name

N-(2-chlorophenyl)-5-methoxy-2,6-dinitropyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4O5/c1-22-10-6-9(14-8-5-3-2-4-7(8)13)11(16(18)19)15-12(10)17(20)21/h2-6,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWUVGVTDMMZCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C(=C1)NC2=CC=CC=C2Cl)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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